molecular formula C10H8O3 B3052914 Naphthalene-1,4,5-triol CAS No. 481-40-3

Naphthalene-1,4,5-triol

Cat. No.: B3052914
CAS No.: 481-40-3
M. Wt: 176.17 g/mol
InChI Key: NHEVNUARLCWEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,4,5-triol , also known as 1,4,5-trihydroxynaphthalene , is a chemical compound with the molecular formula C10H8O3 . It belongs to the naphthalene family and contains three hydroxyl groups attached to the naphthalene ring system. The compound has several synonyms, including a-hydrojuglone and 1,4,5-naphthalenetriol .


Synthesis Analysis

The synthesis of This compound involves various methods, including oxidation reactions of naphthalene derivatives. One common approach is the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as chromic acid or potassium permanganate . The resulting product is This compound .


Molecular Structure Analysis

The molecular structure of This compound consists of a naphthalene core with three hydroxyl (-OH) groups positioned at the 1st, 4th, and 5th carbon atoms. The compound exhibits aromaticity due to the conjugated pi-electron system within the naphthalene ring. The presence of hydroxyl groups imparts polarity and hydrogen bonding capability to the molecule .

Scientific Research Applications

Chemistry and Chemical Transformations

Naphthalene-1,4,5-triol, and related compounds, play a significant role in various chemical transformations. In one study, tetraphenylporphyrin-sensitized photooxygenation of tetrahydronaphthalene resulted in the formation of tricyclic compounds, one of which was identified as 1,2,5,8-Tetrahydro-naphthalene-2,4a,8a-triol (Kopský, 2006). This highlights the compound's potential in facilitating complex chemical reactions.

Applications in Material Science

Naphthalene derivatives, including this compound, have applications in material science. Naphthalene diimides (NDIs), for instance, are used in supramolecular chemistry, sensors, and molecular switching devices (Kobaisi et al., 2016). The versatility of these compounds is evident in their use in catalysis, DNA intercalation, and solar cell technology.

Electronic and Optical Properties

The electronic and optical properties of naphthalene-based compounds are of great interest in the field of organic semiconductors. A study on naphthalene-based Schiff base compounds revealed their potential in dye-sensitized solar cells and nonlinear optics, highlighting the impact of electron-donating and electron-withdrawing groups on their optoelectronic properties (Irfan et al., 2017).

Biodegradation and Environmental Impact

The biodegradation of naphthalene, including its derivatives, is a crucial area of environmental research. Studies focus on the microbial mineralization of naphthalene in various conditions, exploring how nonionic surfactants influence this process and the bioavailability of micelle-solubilized naphthalene to degrading microorganisms (Liu et al., 1995). This research is vital for understanding and mitigating the environmental impact of naphthalene and its derivatives.

Properties

IUPAC Name

naphthalene-1,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEVNUARLCWEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032759
Record name 1,4,5-Trihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,4,5-Naphthalenetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-40-3
Record name 1,4,5-Naphthalenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Naphthalenetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5-NAPHTHALENETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41I30K2F5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4,5-Naphthalenetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 170 °C
Record name 1,4,5-Naphthalenetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1,4,5-triol
Reactant of Route 2
Naphthalene-1,4,5-triol
Reactant of Route 3
Naphthalene-1,4,5-triol
Reactant of Route 4
Naphthalene-1,4,5-triol
Reactant of Route 5
Naphthalene-1,4,5-triol
Reactant of Route 6
Naphthalene-1,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.